METHYL 2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE
Description
METHYL 2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE is a structurally intricate organic compound featuring:
- A 1H-imidazole core substituted with methyl and methylsulfanylethyl groups.
- A sulfanyl acetamido linker bridging the imidazole and phenylacetate moieties.
- A phenylacetate ester group, which may enhance lipophilicity and bioavailability.
Properties
IUPAC Name |
methyl 2-[[2-[[5-methyl-4-(2-methylsulfanylethyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-12-14(9-10-25-3)20-18(19-12)26-11-15(22)21-16(17(23)24-2)13-7-5-4-6-8-13/h4-8,16H,9-11H2,1-3H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHOFPLLBMKYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC(C2=CC=CC=C2)C(=O)OC)CCSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 4-methyl-5-(2-methylthio)ethyl-1H-imidazole with thioacetic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl chloroacetate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {[({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)acetyl]amino}(phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Methyl {[({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)acetyl]amino}(phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The thioether group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Key Compounds for Comparison:
ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE Core Structure: Imidazolidinone with sulfanylidene and cyclohexyl groups. Key Features: Methoxyphenoxy and ester groups. Applications: Exhibits steric and electronic properties suitable for agrochemical and pharmaceutical research .
METHYL 2-[(4-ALLYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
- Core Structure : 1,2,4-Triazole with allyl and phenethyl substituents.
- Key Features : Sulfanyl-acetate ester linkage.
- Applications : Antimicrobial and antifungal activities due to triazole-sulfanyl synergy .
N-(4-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
- Core Structure : Triazole with sulfonamide and methoxyphenyl groups.
- Key Features : Dual sulfanyl and sulfonamide functionalities.
- Applications : Explored for enzyme inhibition and receptor modulation .
2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide Core Structure: Imidazole with methoxyphenyl and phenylacetamide groups. Key Features: Sulfanyl linker and aromatic substituents.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Key Functional Groups | Biological Activity |
|---|---|---|---|---|---|
| Target Compound | Not explicitly listed | - | 1H-imidazole | Methylsulfanylethyl, sulfanyl acetamido, ester | Hypothesized enzyme inhibition |
| ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE | C22H28N2O5S | 432.53 g/mol | Imidazolidinone | Cyclohexyl, methoxyphenoxy, ester | Steric modulation |
| METHYL 2-[(4-ALLYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE | C16H19N3O2S | 317.41 g/mol | 1,2,4-Triazole | Allyl, phenethyl, sulfanyl-acetate | Antimicrobial |
| 2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide | C24H22N4O3S | 446.52 g/mol | Imidazole | Methoxyphenyl, phenylacetamide | Anticancer |
Impact of Substituents on Properties
- Sulfur-Containing Groups (e.g., sulfanyl, methylsulfanylethyl) : Enhance binding to metal ions in enzyme active sites and improve redox activity .
- Aromatic Substituents (e.g., phenyl, methoxyphenyl) : Increase hydrophobicity and π-π stacking interactions, critical for target specificity .
- Ester vs. Amide Linkages : Esters (as in the target compound) may offer better membrane permeability, while amides (e.g., in acetamide derivatives) improve metabolic stability .
Biological Activity
Methyl 2-[2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamido]-2-phenylacetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an imidazole ring, a phenylacetate moiety, and a methylsulfanyl group. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antitumor Activity : Compounds containing imidazole rings have been shown to exhibit antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : The presence of sulfur and nitrogen heteroatoms in the structure may enhance antimicrobial efficacy.
- Enzyme Inhibition : Certain derivatives have been studied for their ability to inhibit specific enzymes linked to disease pathways.
Antitumor Activity
A study focused on imidazole derivatives demonstrated that compounds structurally related to this compound exhibited notable antitumor properties. For instance, compound 4f showed superior antiproliferative activity compared to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX).
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (µM) | Selective Index (Normal/Tumor Cells) |
|---|---|---|
| 4f | 3.24 | 23–46 |
| 5-FU | 74.69 | 4.08 |
| MTX | 42.88 | 3.14 |
The results indicate that compound 4f not only inhibited tumor cell growth effectively but also displayed a higher tolerance in normal cells, suggesting a favorable therapeutic window.
The mechanism of action for the observed antitumor activity involves the induction of apoptosis in cancer cells. Specifically, treatment with compound 4f led to:
- Increased expression of pro-apoptotic protein Bax.
- Decreased expression of anti-apoptotic protein Bcl-2.
These changes were confirmed through Western blot analysis, indicating that the compound triggers apoptotic pathways effectively.
Figure 1: Apoptosis Induction Mechanism
Apoptosis Induction Pathway
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
